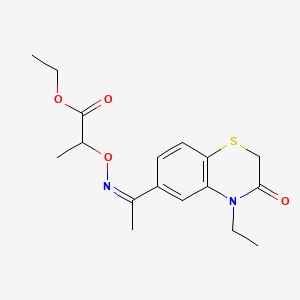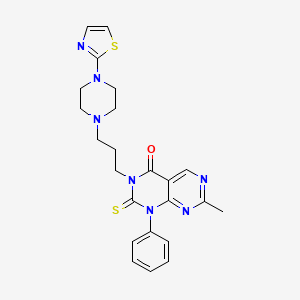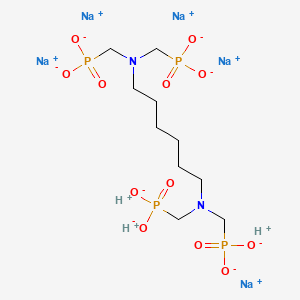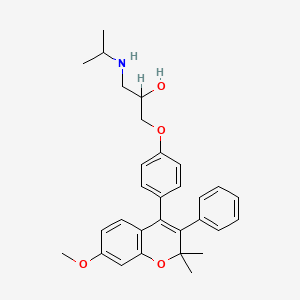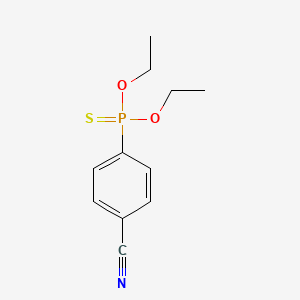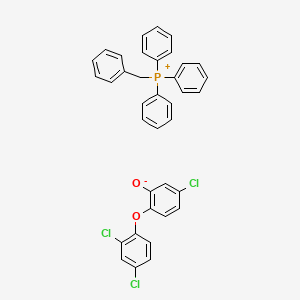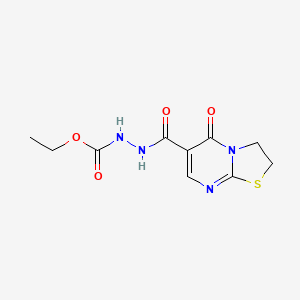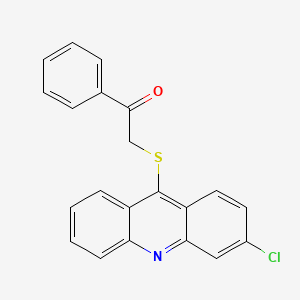
Ethanone, 2-((3-chloro-9-acridinyl)thio)-1-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethanone, 2-((3-chloro-9-acridinyl)thio)-1-phenyl- is a chemical compound known for its unique structure and properties It contains an acridine moiety, which is a tricyclic aromatic system, and a phenyl group attached to an ethanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethanone, 2-((3-chloro-9-acridinyl)thio)-1-phenyl- typically involves the following steps:
Formation of the Acridine Moiety: The acridine nucleus can be synthesized through cyclization reactions involving anthranilic acid derivatives and suitable reagents.
Chlorination: The acridine moiety is chlorinated using reagents such as thionyl chloride or phosphorus pentachloride.
Thioether Formation: The chlorinated acridine is then reacted with a thiol compound to form the thioether linkage.
Attachment of the Phenyl Group: The final step involves the attachment of the phenyl group to the ethanone backbone through Friedel-Crafts acylation or similar reactions.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Large-scale production may utilize continuous flow reactors and automated systems to ensure consistency and efficiency.
Types of Reactions:
Oxidation: Ethanone, 2-((3-chloro-9-acridinyl)thio)-1-phenyl- can undergo oxidation reactions, particularly at the thioether linkage, leading to the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced under suitable conditions to yield the corresponding reduced forms of the acridine moiety.
Substitution: The chlorine atom in the acridine ring can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed:
Sulfoxides and Sulfones: Formed through oxidation reactions.
Reduced Acridine Derivatives: Formed through reduction reactions.
Substituted Acridine Derivatives: Formed through nucleophilic substitution reactions.
Scientific Research Applications
Ethanone, 2-((3-chloro-9-acridinyl)thio)-1-phenyl- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a fluorescent probe due to the acridine moiety.
Medicine: Explored for its potential as an anticancer agent, given the biological activity of acridine derivatives.
Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Ethanone, 2-((3-chloro-9-acridinyl)thio)-1-phenyl- involves its interaction with molecular targets such as DNA and proteins. The acridine moiety can intercalate into DNA, disrupting its structure and function. This intercalation can lead to the inhibition of DNA replication and transcription, ultimately resulting in cell death. Additionally, the compound may interact with specific proteins, modulating their activity and contributing to its biological effects.
Comparison with Similar Compounds
- Ethanone, 2-((3-chloro-9-acridinyl)thio)-1-(4-nitrophenyl)-
- Acetic acid, ((3-chloro-9-acridinyl)thio)-, hydrazide
Comparison:
- Structural Differences: The presence of different substituents on the phenyl ring or the acridine moiety can significantly alter the chemical and biological properties of these compounds.
- Reactivity: Variations in the substituents can affect the reactivity of the compound, influencing the types of reactions it undergoes and the conditions required.
- Biological Activity: The biological activity of these compounds can vary based on their structure, with some derivatives showing enhanced or reduced activity in specific applications.
Ethanone, 2-((3-chloro-9-acridinyl)thio)-1-phenyl- stands out due to its unique combination of structural features, making it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
134826-39-4 |
|---|---|
Molecular Formula |
C21H14ClNOS |
Molecular Weight |
363.9 g/mol |
IUPAC Name |
2-(3-chloroacridin-9-yl)sulfanyl-1-phenylethanone |
InChI |
InChI=1S/C21H14ClNOS/c22-15-10-11-17-19(12-15)23-18-9-5-4-8-16(18)21(17)25-13-20(24)14-6-2-1-3-7-14/h1-12H,13H2 |
InChI Key |
CSTCCOZGJYQAPQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CSC2=C3C=CC(=CC3=NC4=CC=CC=C42)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


